1-(4-Chlorophenyl)-3-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea
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Overview
Description
1-(4-Chlorophenyl)-3-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a chlorophenyl group and an indole moiety, suggests potential biological activity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Benzoyl Group: The 3-methylbenzoyl group can be introduced via Friedel-Crafts acylation.
Coupling with Chlorophenyl Isocyanate: The final step involves coupling the indole derivative with 4-chlorophenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(2,3-dihydro-1H-indol-6-yl)urea: Lacks the benzoyl group, potentially altering its activity.
1-(4-Chlorophenyl)-3-(1H-indol-6-yl)urea: Similar structure but without the dihydro and benzoyl modifications.
Uniqueness
1-(4-Chlorophenyl)-3-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea is unique due to the presence of both the chlorophenyl and benzoyl-indole moieties, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C24H22ClN3O2 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[[1-(3-methylbenzoyl)-2,3-dihydroindol-6-yl]methyl]urea |
InChI |
InChI=1S/C24H22ClN3O2/c1-16-3-2-4-19(13-16)23(29)28-12-11-18-6-5-17(14-22(18)28)15-26-24(30)27-21-9-7-20(25)8-10-21/h2-10,13-14H,11-12,15H2,1H3,(H2,26,27,30) |
InChI Key |
HPMKUYZMSODQSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3=C2C=C(C=C3)CNC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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